molecular formula C5H7ClO2 B157559 3-Chloropentane-2,4-dione CAS No. 1694-29-7

3-Chloropentane-2,4-dione

Cat. No. B157559
CAS RN: 1694-29-7
M. Wt: 134.56 g/mol
InChI Key: VLRGXXKFHVJQOL-UHFFFAOYSA-N
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Description

3-Chloropentane-2,4-dione, also known as α-chloroacetylacetone (ClAA), is a chlorinated derivative of pentane-2,4-dione, commonly referred to as acetylacetone (AA). The molecular structure and vibrational frequencies of ClAA have been extensively studied, revealing insights into its hydrogen bonding and steric effects due to the presence of the chlorine atom .

Synthesis Analysis

The synthesis of chlorinated cyclopentenones, which are structurally related to 3-chloropentane-2,4-dione, has been explored in the literature. For instance, the synthesis of 3,5-dichlorocyclopentane-1,2,4-trione, a derivative of cyclopentane-1,2,4-trione, has been reported. This synthesis contributes to the understanding of the reactivity and properties of chlorinated cyclopentenones, which may provide a foundation for synthesizing compounds like 3-chloropentane-2,4-dione .

Molecular Structure Analysis

Ab initio and Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure of ClAA. The cis-enol form of ClAA has been the focus of these studies, with calculated harmonic vibrational frequencies at the B3LYP level of theory. The hydrogen bond strength in ClAA has been quantified and found to be stronger than that in its parent compound, AA, due to the electron-withdrawing nature of the chlorine atom and steric effects .

Chemical Reactions Analysis

Although specific reactions of 3-chloropentane-2,4-dione are not detailed in the provided papers, the literature does discuss reactions of structurally related cyclopentanetriones. These reactions include transformations with amines, diazomethane, methanol under acidic conditions, and dimethyl sulfoxide. Such studies can offer a perspective on the potential reactivity of ClAA in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of ClAA have been compared with AA, revealing that the chlorine substitution influences the compound's acidity and lipophilicity. The hydrogen bond strength, vibrational frequencies, and chemical shifts have been analyzed, providing a comprehensive understanding of the compound's behavior. The presence of the chlorine atom not only enhances the acidity but also affects the vibrational spectra and NMR chemical shifts, which are crucial for characterizing the compound's physical and chemical properties .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-Chloropentane-2,4-dione serves as a precursor in the synthesis of complex molecules due to its reactive diketone structure. For example, it undergoes Wurtz-like condensation reactions to produce symmetrical 1,4-diketones, which are valuable intermediates in organic synthesis (Ceylan et al., 2004). Additionally, it has been used to synthesize 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, showcasing its utility in constructing heterocyclic compounds with potential biological activity (Milinkevich et al., 2008).

Mechanistic Insights and Computational Chemistry

Studies involving 3-Chloropentane-2,4-dione also provide mechanistic insights into chemical reactions. Kinetic and mechanistic studies have detailed the formation of cyclic crystalline phosphorus ylides, offering a deeper understanding of reaction pathways and their energetic profiles (Habibi‐Khorassani et al., 2013). Quantum-chemical calculations have been employed to explore the tautomeric, thermodynamic, and spectroscopic properties of derivatives, enhancing our understanding of molecular structures and their electronic properties (Maharramov et al., 2010).

Materials Science

In the realm of materials science, 3-Chloropentane-2,4-dione has been used as a crosslinker in the synthesis of novel hydrogels. These hydrogels exhibit luminescent properties and sensitivity to environmental changes such as pH and temperature, highlighting potential applications in sensing and biomedical fields (Das et al., 2001).

Corrosion Inhibition

Additionally, derivatives of 3-Chloropentane-2,4-dione have been investigated for their potential as corrosion inhibitors. This application is crucial for protecting metals in aggressive environments, illustrating the compound's versatility beyond purely synthetic chemistry (Fiala et al., 2007).

Safety And Hazards

3-Chloropentane-2,4-dione is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-chloropentane-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGXXKFHVJQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061887
Record name 2,4-Pentanedione, 3-chloro-
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Molecular Weight

134.56 g/mol
Source PubChem
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Physical Description

Clear brown-yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloro-2,4-pentanedione
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Product Name

3-Chloropentane-2,4-dione

CAS RN

1694-29-7
Record name 3-Chloro-2,4-pentanedione
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Record name 3-Chloropentane-2,4-dione
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Record name 2,4-Pentanedione, 3-chloro-
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Record name 2,4-Pentanedione, 3-chloro-
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Record name 3-chloropentane-2,4-dione
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Record name 3-Chloropentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
SM Habibi‐Khorassani, A Ebrahimi… - … Journal of Chemical …, 2013 - Wiley Online Library
In this work, three speculative mechanisms of the reaction between triphenylphosphine and dimethyl acetylendicarboxylate in the presence of 3‐chloropentane‐2,4‐dione were …
Number of citations: 32 onlinelibrary.wiley.com
KA Milinkevich, L Ye, MJ Kurth - journal of combinatorial chemistry, 2008 - ACS Publications
Condensation of 3-chloropentane-2,4-dione with thioamides gives 1-(thiazol-5-yl)ethanones and subsequent Wittig olefination, followed by nitrile oxide 1,3-dipolar cycloaddition to the …
Number of citations: 24 pubs.acs.org
F Perdih - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, [Al(C5H6ClO2)3], the AlIII cation is situated on a twofold rotation axis and is coordinated by six O atoms from three 3-chloropentane-2,4-dionate ligands in an …
Number of citations: 6 scripts.iucr.org
S Asghari, M Qandalee… - Journal of Chemical …, 2006 - journals.sagepub.com
Synthesis of Polyfunctional Ketenimines and 1-Azadienes use of Tert-Butyl Isocyanide and Acetylenic Esters in the Presence of 3- Page 1 PAPER: 05/3151 Synthesis of polyfunctional …
Number of citations: 7 journals.sagepub.com
F Perdih - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, [Fe(C5H6ClO2)3], the FeIII cation is situated on a twofold rotation axis and is coordinated by six O atoms from three 3-chloropentane-2,4-dionate ligands in a …
Number of citations: 3 scripts.iucr.org
I Drapak, L Perekhoda, N Demchenko… - Scientia …, 2019 - mdpi.com
The article presents the synthesis of 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles via Hantzsch reaction of thioureas and 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate. …
Number of citations: 10 www.mdpi.com
F Perdih - researchgate.net
In the title compound,[Fe (C5H6ClO2) 3], the FeIII cation is situated on a twofold rotation axis and is coordinated by six O atoms from three 3-chloropentane-2, 4-dionate ligands in a …
Number of citations: 0 www.researchgate.net
M Ghazvini, SJS Najafib, M Ghazanfarpourc - iranjoc.qaemshahr.iau.ir
The reaction of 1, 3-dicarbonyl compounds with ethyl bromopyruvate led to dihydrofurans in good yields. Under similar conditions, however, the reactions of 3-chloropentane-2, 4-dione …
Number of citations: 2 iranjoc.qaemshahr.iau.ir
PA Channar, A Saeed, MF Erben, FA Larik… - Journal of Molecular …, 2019 - Elsevier
The title compound (3) was obtained by cyclocondensation of 4-methylbenzohydrazide (2) with 3-chloropentane-2,4-dione (1) in dry ethanol in presence of acetic acid and …
Number of citations: 21 www.sciencedirect.com
MH Elnagdi, HA Elfahham, MRH Elmoghayar… - Journal of the …, 1982 - pubs.rsc.org
Diazotised 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one (1) coupled with active methylene nitriles to yield the corresponding cyanohydrazones (3a–c) and (11). Compounds (3a–c) …
Number of citations: 27 pubs.rsc.org

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